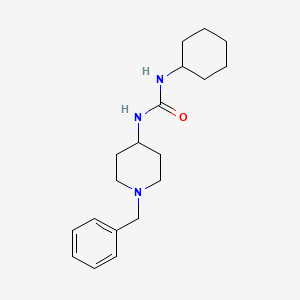
ethyl (4-oxo-4H-chromen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-oxo-4H-chromen-2-yl)carbamate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that belongs to the coumarin family. It is a yellow crystalline powder that has a sweet odor and is commonly used in the food, cosmetic, and pharmaceutical industries. Ethyl (4-oxo-4H-chromen-2-yl)carbamate has been extensively researched due to its various applications, including its use as a fluorescent probe, anti-inflammatory agent, and anticoagulant.
Mécanisme D'action
The mechanism of action of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response.
Biochemical and Physiological Effects
Ethyl (4-oxo-4H-chromen-2-yl)carbamate has been shown to have various biochemical and physiological effects. For example, the compound has been shown to possess anti-inflammatory, antioxidant, and anticoagulant properties. It has also been shown to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate in lab experiments include its low cost, ease of synthesis, and broad range of applications. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate. One potential area of focus is the development of new methods for the synthesis of the compound, which could lead to improved yields and reduced costs. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and thrombosis. Additionally, further research is needed to fully understand the mechanism of action of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate and its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate involves the reaction between ethyl (4-oxo-4H-chromen-2-yl)carbamate 3-aminocrotonate and ethyl (4-oxo-4H-chromen-2-yl)carbamate acetoacetate in the presence of a catalyst such as piperidine or triethyl (4-oxo-4H-chromen-2-yl)carbamateamine. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield the final product.
Applications De Recherche Scientifique
Ethyl (4-oxo-4H-chromen-2-yl)carbamate has been extensively studied for its various applications in scientific research. One of its most significant uses is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. The compound exhibits strong fluorescence emission when it binds to these metal ions, making it a valuable tool for detecting and quantifying metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
ethyl N-(4-oxochromen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)13-11-7-9(14)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBINQDQGMLLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)


![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)